5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol
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Overview
Description
5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine: Known for its pharmacological properties and used in the treatment of central nervous system disorders.
4-(3-Chlorophenyl)-1H-pyrazol-3-ol: Similar structure but lacks the amino group, leading to different reactivity and applications.
Uniqueness
5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol is unique due to the presence of both the amino and chloro substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8ClN3O |
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Molecular Weight |
209.63 g/mol |
IUPAC Name |
5-amino-4-(3-chlorophenyl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C9H8ClN3O/c10-6-3-1-2-5(4-6)7-8(11)12-13-9(7)14/h1-4H,(H4,11,12,13,14) |
InChI Key |
CLPICGSYKIXDCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(NNC2=O)N |
Origin of Product |
United States |
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